Home > Products > Screening Compounds P13224 > 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one - 866810-13-1

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Catalog Number: EVT-2872744
CAS Number: 866810-13-1
Molecular Formula: C24H19ClFNO4S
Molecular Weight: 471.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a novel polyheterocyclic molecule synthesized using a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, and subsequent modifications []. It highlights the synthesis of complex structures containing chlorophenyl and phenyl substituents.

3-(4-Isopropyl)benzylidene-8-ethoxy,6-methyl,chroman-4-one (SBL-060)

  • Compound Description: SBL-060 is a small molecule investigated for its anticancer efficacy, particularly in acute myeloid leukemia (AML) cells []. It demonstrates dual inhibitory activity against estrogen receptor α (ERα) and Akt kinase.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound, along with its isostructural analog 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, represents a class of molecules with distinct structural features, including chlorophenyl and fluorophenyl groups, and a triazole ring [].

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant)

  • Compound Description: Aprepitant is a pharmaceutical compound recognized as a substance P (neurokinin-1) receptor antagonist, used to treat psychiatric disorders, inflammatory diseases, and emesis [, ]. It highlights the therapeutic potential of complex molecules containing fluorophenyl groups.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds exhibits bactericidal activities, particularly against crop blights and cotton fusarium wilt []. Their structure, featuring a fluorophenyl group and a triazole ring, highlights the importance of these motifs in designing biologically active molecules.

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This molecule, synthesized and characterized using various spectroscopic techniques, demonstrated significant anti-ischemic activity in vivo, particularly in prolonging the survival time of mice subjected to acute cerebral ischemia [].

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series of derivatives was synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria []. Their design highlights the incorporation of a fluorophenyl group into a quinazolinone scaffold.

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound, crystallized as its hydrochloride salt, was structurally compared to its fluorinated analog, highlighting the impact of fluorine substitution on molecular conformation and crystal packing [].

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits potent neuroprotective activity by prolonging the survival time of mice in acute cerebral ischemia models [].

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: These compounds were designed based on a hybrid approach and screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria [].

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound, a hydrochloride salt, provides structural insights through comparison with a fluorinated analog, demonstrating the impact of fluorine substitution on molecular conformation [].

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, characterized by X-ray crystallography, exhibits a specific conformation with a dihedral angle between the chlorophenyl and fluorophenyl rings [].

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) derivatives

  • Compound Description: This series of SN79 analogs explores the structure-activity relationships of sigma-2 receptor ligands, revealing their diverse effects on cytotoxicity and metabolic stimulation [].

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via a microwave-assisted reaction, demonstrates the formation of complex heterocyclic systems containing a chlorophenyl group [].

Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate

  • Compound Description: This compound, characterized by X-ray crystallography, forms a one-dimensional chain structure stabilized by intermolecular hydrogen bonds involving the N-H and oxygen atoms [].

(2RS,4SR)-7-Chloro-2-exo-(2-chloro-6-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and its Analogs

  • Compound Description: This compound and its three analogs, featuring variations in substituents and hydrogen-bonding patterns, were investigated for their structural properties and packing arrangements [].

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits intra- and intermolecular hydrogen bonding, influencing its crystal packing and potentially its physicochemical properties [].

(4Z)-4-[(2E)-3-(4-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-5-methyl-2-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound, with two independent molecules in the asymmetric unit, forms centrosymmetric dimers through π-π stacking interactions involving the phenyl groups [].

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

  • Compound Description: BOS172722 is a clinical candidate developed as a potent and selective inhibitor of monopolar spindle 1 (MPS1) kinase, a promising target for cancer therapy []. Its structure highlights the significance of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core for improving metabolic stability.

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

  • Compound Description: This compound represents a nonpeptidomimetic antagonist developed as a clinical candidate for antagonizing X-linked and cellular inhibitor of apoptosis proteins (IAPs), making it a promising anticancer agent []. Its structure demonstrates the successful optimization of a fragment-derived lead molecule for improved metabolic stability and cardiac safety.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 acts as a potent dual antagonist for adenosine A1 and A2A receptors, demonstrating therapeutic potential for Parkinson's disease and cognitive enhancement [].

3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one

  • Compound Description: This furanone derivative, characterized by X-ray crystallography, possesses a distinct conformation and forms a two-dimensional layer structure through intermolecular hydrogen bonding [].

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: This compound, with two independent molecules in the asymmetric unit, exhibits conformational flexibility in the cyclohexene ring and forms inversion dimers through weak C-H⋯O hydrogen bonds [].

(Z)-2-(4-Chlorophenyl)-4-(furan-2-yl(phenylamino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This pyrazolone derivative, characterized by X-ray crystallography, highlights the synthesis and structural diversity of compounds containing a chlorophenyl group [].

5-Methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one Derivatives

  • Compound Description: These derivatives, synthesized through a novel intramolecular nucleophilic substitution reaction, belong to the aliphatic 1,3,4-thiadiazol-2(3H)-one class and represent a new series of compounds [].

5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, and 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

  • Compound Description: These compounds were investigated for their solubility in mixtures of poly(ethylene glycol) 600, ethanol, and water, providing valuable data for pharmaceutical formulation development [].

Diethyl 2-[4-(4-Fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate

  • Compound Description: This compound, characterized by X-ray crystallography, forms infinite chains in the crystal structure through C-H⋯O contacts, demonstrating the influence of weak intermolecular interactions on solid-state packing [].

4-Phenyl-6-Methyl-5-[(2'-Substituted-Phenyl) 1,3,4-Oxadiazole)]-3,4-Dihydropyrimidin-2(1H)-One Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of dihydropyrimidine scaffolds for medicinal chemistry [].

4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one

  • Compound Description: This compound, synthesized under microwave irradiation, exhibits a boat conformation of the pyrimidine ring as revealed by X-ray crystallography [].

(±)-trans-6-[4,4-bis(4-Fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1(E),3-[2-14C]butadienyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one

  • Compound Description: This radiolabeled compound was synthesized using a convergent approach, incorporating [14C]methyl iodide as a key building block [].

1-Methyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-540)

  • Compound Description: ID-540 was evaluated in cats and rabbits, demonstrating electrophysiological and behavioral effects similar to diazepam, a classic benzodiazepine drug [].

8-(((4-((2,3-Diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits potent inhibitory activity against c-Met and c-Kit kinases, demonstrating its potential as an anticancer agent [].

(2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, with two independent molecules in the asymmetric unit, exhibits different orientations of the carbonyl and ethylene double bonds, demonstrating conformational flexibility [].
  • Compound Description: These complexes, featuring organotin(IV) moieties and a 4-fluorophenylselenoacetate ligand, were synthesized and evaluated for their in vitro cytostatic activity against human breast cancer cell lines [].

(±)-trans-4-(3-Nitrophenyl)- and (+)-trans-4-(4-Fluorophenyl)-2-hydroxy-2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

  • Compound Description: These compounds, characterized by X-ray crystallography, reveal distinct conformations and intermolecular hydrogen-bonding patterns, highlighting the influence of substituents on molecular structure [].

(E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative exhibits weak intramolecular C-H⋯O and C-H⋯Cl interactions and forms antiparallel chains in the crystal structure through short Cl⋯F contacts [].

2-[(4-Chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl]cyclohexan-1-one

  • Compound Description: This compound, characterized by X-ray crystallography, forms chains through strong N-H⋯O hydrogen bonds, further connected by weak C-H⋯π interactions to form layers [].

{2-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinylmethyl] cyclopentyl}-(4-fluorophenyl)-methanone

  • Compound Description: This haloperidol analog, with a semi-rigid cyclopentane ring replacing the propyl chain, provides insights into the structure-activity relationships of neuroleptic drugs [].

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

  • Compound Description: This compound, characterized by X-ray crystallography, demonstrates the formation of a complex structure through the reaction of N-acetyl-2-indolinone with a substituted oxadiazole derivative [].

15-(4-Chlorophenyl)-6b-hydroxy-17-methyl-6b,7,16,17-tetrahydro-7,14a-methanonaphtho[1′,8′:1,2,3]pyrrolo[3′,2′:8,8a]azuleno[5,6-b]quinolin-14(15H)-one methanol hemisolvate

  • Compound Description: This complex polycyclic compound, crystallized as a methanol hemisolvate, exhibits a network of intra- and intermolecular hydrogen bonds, influencing its crystal packing arrangement [].

4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5(1H)-one

  • Compound Description: This compound, synthesized using two different methods, serves as a key intermediate in the preparation of carfentrazone-ethyl, a highly effective herbicide [].

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol Mixture

  • Compound Description: This mixture, formulated in thistle seed oil, exhibited positive effects on the healing of purulent wounds in sheep, demonstrating its potential as a veterinary medicine [].

6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one

  • Compound Description: This compound, characterized by X-ray crystallography, adopts a skew boat conformation of the tetrahydropyridone ring and exhibits weak C-H⋯O interactions in the crystal structure [].

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

  • Compound Description: This imidazole derivative, with two molecules in the asymmetric unit, exhibits various intermolecular interactions, including C-H⋯O hydrogen bonds, π-π stacking interactions, and C-H⋯π interactions [].
  • Compound Description: These novel ligands exhibit irreversible and selective binding to "peripheral" type benzodiazepine receptors (PBR), highlighting the importance of stereochemistry in ligand-receptor interactions [].

Properties

CAS Number

866810-13-1

Product Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one

Molecular Formula

C24H19ClFNO4S

Molecular Weight

471.93

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3

InChI Key

QZPLPBKLLPNVHM-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.